molecular formula C5H10ClF2N B12086885 (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride

(S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride

Cat. No.: B12086885
M. Wt: 157.59 g/mol
InChI Key: ZGZHSDULQGNJPY-WCCKRBBISA-N
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Description

(S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of two fluorine atoms and a methyl group attached to a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride typically involves the fluorination of a suitable pyrrolidine precursor. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of difluorinated pyrrolidine derivatives.

    Reduction: Formation of partially or fully reduced pyrrolidine compounds.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

(S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Fluoropyrrolidine hydrochloride
  • 2,2-Difluoropyrrolidine hydrochloride
  • 4,4-Difluoropyrrolidine hydrochloride

Uniqueness: (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine atoms and a methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C5H10ClF2N

Molecular Weight

157.59 g/mol

IUPAC Name

(2S)-4,4-difluoro-2-methylpyrrolidine;hydrochloride

InChI

InChI=1S/C5H9F2N.ClH/c1-4-2-5(6,7)3-8-4;/h4,8H,2-3H2,1H3;1H/t4-;/m0./s1

InChI Key

ZGZHSDULQGNJPY-WCCKRBBISA-N

Isomeric SMILES

C[C@H]1CC(CN1)(F)F.Cl

Canonical SMILES

CC1CC(CN1)(F)F.Cl

Origin of Product

United States

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